Product packaging for 3-Fluoro-4-(trifluoromethoxy)styrene(Cat. No.:CAS No. 2168352-66-5)

3-Fluoro-4-(trifluoromethoxy)styrene

Cat. No.: B2678435
CAS No.: 2168352-66-5
M. Wt: 206.14
InChI Key: JWNBESVFLXPXFS-UHFFFAOYSA-N
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Description

Significance of Fluorinated Monomers in Polymer Chemistry and Material Engineering

Fluorinated monomers are of paramount significance in polymer chemistry and material engineering due to the unique properties conferred by the carbon-fluorine bond. This bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to the resulting polymers. google.com The high electronegativity of fluorine atoms also leads to low polarizability, resulting in materials with low surface energy, hydrophobicity, and lipophobicity. tandfonline.comresearchgate.net These characteristics are highly desirable in a wide array of applications, including high-performance coatings, low-dielectric constant materials for microelectronics, and advanced optical fibers. rsc.org Furthermore, the introduction of fluorine can significantly alter the electronic nature of the monomer, influencing its polymerization behavior and the properties of the final polymer. nih.gov

Overview of Electronically Modified Styrene (B11656) Derivatives for Tailored Polymeric Architectures

Styrene and its derivatives are versatile monomers that can be polymerized through various mechanisms, including free radical, anionic, and cationic polymerization. The electronic nature of substituents on the styrene ring can profoundly influence the reactivity of the vinyl group and the properties of the resulting polymer. Electron-withdrawing groups, for instance, can alter the electron density of the double bond, affecting the kinetics of polymerization and the stability of the propagating species. This electronic modification allows for the synthesis of polymers with tailored architectures, such as controlled molecular weights, narrow molecular weight distributions, and specific tacticities. By judiciously selecting substituents, researchers can fine-tune properties like the glass transition temperature (Tg), thermal stability, and refractive index of the final polymeric material.

Historical Context of Fluorinated Aromatic Compounds in Organic Synthesis and Polymerization

The field of organofluorine chemistry has its roots in the early 20th century, with the development of methods for introducing fluorine into organic molecules. The initial focus was on the synthesis of small fluorinated molecules for applications such as refrigerants and anesthetics. The unique properties of these compounds spurred further research into the synthesis of more complex fluorinated structures, including aromatic compounds. The development of fluorination and fluoroalkylation reactions has been a significant area of research in organic synthesis. In the context of polymer science, the polymerization of fluorinated monomers gained momentum with the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon. This discovery opened the door to a new class of high-performance polymers. The synthesis and polymerization of fluorinated styrenes represent a more recent advancement, driven by the desire to combine the processability of polystyrene with the exceptional properties of fluoropolymers.

Rationale for Investigating 3-Fluoro-4-(trifluoromethoxy)styrene as a Novel Monomer

The investigation of this compound as a novel monomer is predicated on the unique combination of electronic and steric effects imparted by its substituents. While direct research on this specific monomer is limited, its structure suggests significant potential for creating new polymeric materials with highly desirable properties. The synthesis of this monomer can be envisioned through established organic chemistry routes, such as a Wittig reaction on the corresponding benzaldehyde (B42025) (3-fluoro-4-(trifluoromethoxy)benzaldehyde). google.comresearchgate.netyoutube.comresearchgate.netstackexchange.com

The 3-fluoro and 4-trifluoromethoxy substituents on the styrene ring are expected to exert strong electron-withdrawing effects. The fluorine atom at the meta position is a moderate electron-withdrawing group through its inductive effect. The trifluoromethoxy group at the para position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. mdpi.comnih.govresearchgate.net This strong electron-withdrawing nature is anticipated to significantly decrease the electron density of the vinyl group, thereby influencing its reactivity in polymerization reactions.

From a steric perspective, the fluorine atom is relatively small and is not expected to introduce significant steric hindrance. mdpi.comresearchgate.net The trifluoromethoxy group, while larger than a methoxy (B1213986) group, is also not considered to be exceptionally bulky. mdpi.comdocumentsdelivered.com Therefore, the polymerization of this compound is not expected to be significantly impeded by steric factors.

Below is a table summarizing the anticipated electronic and steric properties of these substituents.

SubstituentPositionElectronic EffectSteric Effect
Fluoro (-F)3Inductively electron-withdrawingSmall
Trifluoromethoxy (-OCF3)4Strongly electron-withdrawing (inductive and resonance)Moderate

The strong electron-withdrawing nature of the substituents in this compound is expected to have a significant impact on its polymerization reactivity. In free radical polymerization, the electron-deficient vinyl group may exhibit different reactivity ratios in copolymerizations compared to unsubstituted styrene. scite.aiacs.orgzendy.iofrontiersin.orgrdd.edu.iq This difference in reactivity can be exploited to create copolymers with controlled monomer sequences and, consequently, tailored properties.

The resulting polymer, poly(this compound), is predicted to possess a unique combination of properties. The presence of both fluoro and trifluoromethoxy groups is expected to lead to a high glass transition temperature (Tg) due to increased chain stiffness and intermolecular interactions. rsc.org Furthermore, the polymer is anticipated to exhibit excellent thermal stability, a low dielectric constant, and low surface energy, making it a promising candidate for applications in advanced coatings, microelectronics, and optical devices. tandfonline.comcmu.eduntnu.noresearchgate.netadhesion.krnih.govacs.org

The following table provides a prospective comparison of the potential properties of poly(this compound) with polystyrene, based on the known effects of fluorination.

PropertyPolystyrenePoly(this compound) (Predicted)
Glass Transition Temperature (Tg)~100 °CSignificantly higher than 100 °C
Thermal StabilityModerateHigh
Dielectric Constant~2.5Lower than 2.5
Surface Energy~40 mN/mSignificantly lower than 40 mN/m
Chemical ResistanceGoodExcellent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F4O B2678435 3-Fluoro-4-(trifluoromethoxy)styrene CAS No. 2168352-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2-fluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBESVFLXPXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 4 Trifluoromethoxy Styrene

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-fluoro-4-(trifluoromethoxy)styrene reveals several logical disconnections to identify viable starting materials. The most apparent disconnection is at the double bond of the styrene (B11656) moiety. This suggests two primary synthetic approaches: olefination reactions that form the double bond from a carbonyl group, or transition metal-catalyzed coupling reactions that introduce the vinyl group.

For olefination-based strategies, the key precursor is 3-fluoro-4-(trifluoromethoxy)benzaldehyde (B1304130) . This aldehyde can be converted to the target styrene through reactions like the Wittig reaction or the Horner-Wadsworth-Emmons reaction. Another approach involves a Knoevenagel condensation followed by decarboxylation.

Classical Olefination Reactions for Styrene Moiety Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). To synthesize this compound, 3-fluoro-4-(trifluoromethoxy)benzaldehyde would be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to generate the corresponding ylide in situ.

A general representation of the Wittig reaction is as follows:

Step 1 (Ylide formation): Ph₃P⁺CH₃Br⁻ + Base → Ph₃P=CH₂

Step 2 (Reaction with aldehyde): Ph₃P=CH₂ + ArCHO → Ar-CH=CH₂ + Ph₃PO

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. researchgate.net This often leads to higher yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. researchgate.netorganic-chemistry.org The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.org For the synthesis of this compound, 3-fluoro-4-(trifluoromethoxy)benzaldehyde would be treated with a phosphonate ester, such as diethyl methylphosphonate, in the presence of a base.

Reaction Precursor Reagent Base Typical Conditions Product Stereoselectivity
Wittig3-Fluoro-4-(trifluoromethoxy)benzaldehydeMethyltriphenylphosphonium bromiden-BuLi, NaH, KHMDSAnhydrous THF or Et₂O, rtThis compoundMixture of (E/Z) isomers
HWE3-Fluoro-4-(trifluoromethoxy)benzaldehydeDiethyl methylphosphonateNaH, NaOMe, K₂CO₃THF or DMF, rt to refluxThis compoundPredominantly (E)-isomer

The Knoevenagel condensation is another classical method for carbon-carbon double bond formation. asianpubs.orgorgsyn.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or ammonia. researchgate.netasianpubs.orgorgsyn.org For the synthesis of this compound, the process would involve two steps:

Knoevenagel Condensation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is reacted with malonic acid in the presence of a base (e.g., pyridine (B92270) and piperidine) to form 3-(3-fluoro-4-(trifluoromethoxy)phenyl)acrylic acid. researchgate.net

Decarboxylation: The resulting cinnamic acid derivative is then heated, often in the presence of a catalyst like copper, to induce decarboxylation and yield the final styrene product.

This approach is particularly useful for synthesizing substituted cinnamic acids, which are valuable intermediates in their own right. researchgate.net The reaction conditions can often be tailored to be more environmentally friendly by using solvent-free conditions or greener catalysts. researchgate.net

Step Reactant 1 Reactant 2 Catalyst/Solvent Typical Conditions Intermediate/Product
Condensation3-Fluoro-4-(trifluoromethoxy)benzaldehydeMalonic acidPyridine/PiperidineReflux3-(3-Fluoro-4-(trifluoromethoxy)phenyl)acrylic acid
Decarboxylation3-(3-Fluoro-4-(trifluoromethoxy)phenyl)acrylic acid-Heat (with or without copper catalyst)High temperatureThis compound

Transition Metal-Catalyzed Coupling Reactions

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a suitable precursor would be a halogenated derivative, such as 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene . This aryl halide can be coupled with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the styrene product and regenerate the active catalyst. wikipedia.org

Reaction Aryl Halide Vinyl Source Catalyst Base Solvent Typical Conditions
Heck Reaction1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneEthylenePd(OAc)₂, PdCl₂, Pd(PPh₃)₄Et₃N, K₂CO₃, NaOAcDMF, NMP, Acetonitrile80-140 °C
Suzuki-Miyaura Coupling1-Bromo-3-fluoro-4-(trifluoromethoxy)benzenePotassium vinyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃Toluene/Water80-100 °C

The Oxidative Heck reaction is a variation that allows for the direct vinylation of arenes without the need for pre-halogenation, using an oxidant to regenerate the active palladium catalyst. However, controlling the regioselectivity can be a challenge.

In recent years, transition metal-catalyzed C-H activation and functionalization have emerged as highly efficient and atom-economical synthetic strategies. nih.gov Rhodium catalysts, in particular, have been shown to be effective for the direct vinylation of C-H bonds. nih.govnih.gov For the synthesis of this compound, this approach would involve the direct reaction of 3-fluoro-4-(trifluoromethoxy)benzene with a vinylating agent, such as a vinyl halide or vinylboronate, in the presence of a rhodium catalyst. researchgate.netfigshare.com

These reactions often require a directing group on the aromatic substrate to achieve high regioselectivity. The fluorine or trifluoromethoxy group on the precursor might influence the site of C-H activation. Research in this area is ongoing to develop more general and selective catalytic systems for the C-H vinylation of a broad range of substrates. nih.govnih.gov

Reaction Arene Vinyl Source Catalyst Additives/Ligands Solvent Typical Conditions
C-H Vinylation3-Fluoro-4-(trifluoromethoxy)benzeneVinyl acetate, Vinylboronic acid[Rh(cod)Cl]₂, [Cp*RhCl₂]₂Carboxylic acids, PhosphinesDioxane, Toluene100-150 °C

Copper-Mediated Approaches to Fluorinated Styrenes

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing fluorinated styrenes, copper-mediated vinylation of an appropriately substituted aryl halide, such as 1-fluoro-4-iodo-2-(trifluoromethoxy)benzene, is a plausible and efficient strategy. The success of these reactions often hinges on the choice of the copper source, ligand, solvent, and temperature.

Recent advancements have highlighted the effectiveness of various copper(I) and copper(II) salts in mediating such transformations. For instance, the use of copper(I) iodide (CuI) or copper(I) bromide (CuBr) in the presence of a suitable ligand can facilitate the coupling of aryl halides with a vinylating agent. The ligand plays a crucial role in stabilizing the copper catalyst, enhancing its solubility, and promoting the desired reductive elimination step to form the styrene product. N-heterocyclic carbenes (NHCs) have emerged as particularly effective ligands in copper-catalyzed reactions, as they are strong electron donors that can accelerate the oxidative addition of the aryl halide to the copper center, which is often the rate-limiting step. Furthermore, the use of bipyridine-based ligands has been shown to influence reaction rates based on their electronic properties, with less electron-donating bipyridines sometimes leading to faster reactions. acs.org

A general representation of a copper-mediated vinylation to form a styrene derivative is shown below:

Aryl HalideVinylating AgentCopper SourceLigandSolventTemperature (°C)Yield (%)
1-Fluoro-4-iodo-2-(trifluoromethoxy)benzenePotassium vinyltrifluoroborateCuIIMes (1,3-Dimesitylimidazol-2-ylidene)Toluene100Data not available
Aryl IodideVinyltrimethoxysilaneCu(OAc)₂PyridineDMF120Data not available

Radical Functionalization Pathways

Radical reactions offer an alternative and often complementary approach to the synthesis of complex organic molecules, including fluorinated styrenes. These methods can be particularly useful for introducing fluorine-containing groups under mild conditions.

The direct introduction of a trifluoromethoxy group onto an alkene substrate via a radical pathway is a developing area of research. While direct trifluoromethoxylation of a pre-formed 3-fluorostyrene (B1329300) is a conceivable route to the target molecule, the regioselectivity of such a reaction would need to be carefully controlled. Radical trifluoromethoxylation often proceeds via the generation of the trifluoromethoxy radical (•OCF₃), which can be generated from various precursors. Recent studies have demonstrated the radical amino- and hydroxy-trifluoromethoxylation of β,β-difluorostyrenes, highlighting the potential for functionalizing styrene derivatives. rsc.org The electrophilic nature of the trifluoromethoxy radical suggests that it would preferentially add to electron-rich alkenes.

A hypothetical reaction scheme for the radical trifluoromethoxylation of 3-fluorostyrene is presented below:

SubstrateRadical SourceInitiator/CatalystSolventConditionsProductYield (%)
3-FluorostyreneN-trifluoromethoxyphthalimideVisible light photocatalystAcetonitrileRoom TemperatureThis compound (potential isomer)Data not available

While the target molecule contains a trifluoromethoxy group, understanding trifluoromethylation strategies is relevant as the trifluoromethyl radical (•CF₃) shares some reactivity patterns with the trifluoromethoxy radical. Furthermore, a multi-step synthesis might involve the introduction of a trifluoromethyl group followed by conversion to a trifluoromethoxy group. Radical C-H trifluoromethylation of unactivated arenes and heteroarenes using photoredox catalysis has been established as a mild and operationally simple method. nih.gov This approach typically involves the generation of the trifluoromethyl radical from a suitable precursor, which then adds to the aromatic ring. The regioselectivity of this addition is a key consideration.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of reaction parameters.

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions and decomposition of thermally sensitive compounds. For instance, in copper-mediated fluorination reactions, precise temperature control is crucial to avoid the decomposition of unstable copper(I) fluoride (B91410) intermediates. nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product yield/purity. For example, in silver-catalyzed fluorodecarboxylation reactions, temperatures are carefully controlled to achieve high yields. mdpi.com

Reaction TypeSolventTemperature (°C)Observations
Copper-Mediated VinylationDMF120Good solubility of reactants, potential for side reactions.
Copper-Mediated VinylationToluene100Lower polarity, may require specific ligands for catalyst solubility.
Radical TrifluoromethoxylationAcetonitrileRoom TemperatureMild conditions, suitable for photocatalysis.

In metal-catalyzed reactions, particularly those involving copper, the design of the ligand is paramount for achieving high selectivity and yield. The ligand can influence the steric and electronic properties of the metal center, thereby controlling its reactivity. For copper-catalyzed cross-coupling reactions, a variety of ligands have been developed, including phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands like phenanthrolines and bipyridines.

As mentioned, NHC ligands are highly effective in copper-catalyzed fluorination of aryl halides due to their strong σ-donating ability, which promotes the oxidative addition step. nih.gov The steric bulk of the NHC ligand can also be tuned to prevent catalyst deactivation pathways such as dimerization. In the context of synthesizing this compound via a copper-mediated vinylation, the choice of ligand would be critical in achieving a high yield of the desired product while minimizing side reactions such as homocoupling of the aryl halide or polymerization of the styrene product. The electronic properties of substituted bipyridine ligands have also been shown to have a significant and sometimes counterintuitive effect on the rates of copper-mediated perfluoroalkylation reactions. acs.org

Polymerization Characteristics of 3 Fluoro 4 Trifluoromethoxy Styrene

Homopolymerization Investigations

Free Radical Polymerization Kinetics and Thermodynamics

No specific data on the free radical polymerization kinetics or thermodynamics for 3-Fluoro-4-(trifluoromethoxy)styrene was found.

Anionic Polymerization Studies: Initiator Selection and Reactivity

No specific studies on the anionic polymerization of this compound, including initiator selection and monomer reactivity, were found.

Controlled Radical Polymerization (RDRP) Techniques

While RDRP techniques are commonly used for fluorinated styrenes, no specific examples or data for this compound were available. fluorine1.ruacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

No specific research detailing the RAFT polymerization of this compound was found.

Atom Transfer Radical Polymerization (ATRP)

No specific research detailing the ATRP of this compound was found.

Nitroxide-Mediated Polymerization (NMP)

No specific research detailing the NMP of this compound was found.

Research Findings on the Polymerization of this compound Remain Undocumented

A comprehensive review of scientific literature reveals a significant gap in the documented polymerization characteristics of the chemical compound this compound. Despite targeted searches for its copolymerization behavior, monomer reactivity ratios, and mechanistic details of its polymerization, specific experimental data for this particular fluorinated styrene (B11656) derivative appears to be unpublished in the public domain.

Consequently, a detailed analysis as outlined for its copolymerization with complementary monomers, including the determination of its Alfrey-Price Q and e values, cannot be provided at this time. The Alfrey-Price Q,e scheme is a widely used empirical method to predict monomer reactivity ratios in radical copolymerization. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects its polarity. Without experimental copolymerization data, these crucial parameters for this compound remain unknown.

Similarly, information regarding the impact of different comonomer structures on the polymerization kinetics, the analysis of polymer compositional drift and sequence distribution, and specific methodologies for the synthesis of block, graft, or random copolymers involving this compound are not available in the surveyed literature.

From a mechanistic standpoint, while general principles suggest that the electron-withdrawing nature of the fluorine and trifluoromethoxy groups would influence the stability of the propagating styrenyl radical and the propagation rates, specific studies quantifying these effects for this compound have not been found. The position and nature of these substituents are expected to play a critical role in the electron density of the vinyl group, thereby affecting its reactivity towards other monomers and the stability of the resulting radical intermediate. However, without dedicated research on this monomer, any discussion would be purely speculative.

Mechanistic Insights into Polymerization Processes

Chain Transfer Phenomena and Side Reactions

In radical polymerization, chain transfer is a critical process that affects the molecular weight of the polymer. researchgate.netwikipedia.org This occurs when the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent, leading to the termination of the growing chain and the initiation of a new one. researchgate.net For styrenic monomers, the probability of chain transfer to the monomer is generally low. rubbernews.com However, the presence of fluorine and trifluoromethoxy substituents on the aromatic ring of this compound could influence the likelihood of chain transfer events.

Potential side reactions during the polymerization of fluorinated styrenes can include reactions involving the fluorine substituents, although the C-F bond is generally very stable. nih.gov In the case of α-(trifluoromethyl)styrene, depolymerization to the monomer can occur without the elimination of the trifluoromethyl group. mdpi.com For this compound, side reactions could potentially be influenced by the reaction conditions, such as temperature and the choice of initiator. For instance, in the radical polymerization of styrene initiated by a trifluoromethyl radical, trifluoromethylation of the phenyl ring has been observed as a side reaction. researchgate.netstanford.edu

Table 1: Potential Chain Transfer Reactions in the Polymerization of this compound

Type of Chain TransferDescriptionPotential Impact
To Monomer A growing polymer chain abstracts an atom (likely hydrogen) from a monomer molecule.Affects maximum achievable molecular weight. wikipedia.org
To Solvent If polymerization is carried out in a solvent, the growing chain can abstract an atom from a solvent molecule.Can lead to the formation of low molecular weight polymers (oligomers). wikipedia.org
To Polymer A growing chain abstracts an atom from an already formed polymer chain.Can lead to the formation of branched polymers. wikipedia.org

Steric and Electronic Effects on Chain Growth

The rate and controllability of the polymerization of this compound are significantly influenced by the steric and electronic effects of its substituents.

Steric Effects: The fluorine atom at the 3-position and the trifluoromethoxy group at the 4-position contribute to the steric bulk around the vinyl group. While a single fluorine atom is relatively small, the trifluoromethoxy group is bulkier. Studies on other substituted styrenes have shown that bulky substituents, particularly at the ortho position, can hinder the approach of the monomer to the growing polymer chain, thereby reducing the rate of polymerization. wikipedia.org In the case of this compound, the meta and para positioning of the substituents would likely have a less pronounced steric effect compared to ortho substitution.

Electronic Effects: Both the fluorine and trifluoromethoxy groups are strongly electron-withdrawing. This has a dual effect on polymerization. The electron-withdrawing nature of these substituents can decrease the electron density of the vinyl double bond, which can affect its reactivity towards radical addition. Research on the polymerization of α-(trifluoromethyl)styrene, which also possesses a strong electron-withdrawing group, has shown that it does not undergo homopolymerization, indicating a significant electronic influence on its reactivity. mdpi.com

Table 2: Expected Influence of Substituents on the Polymerization of this compound

SubstituentPositionSteric EffectElectronic EffectAnticipated Impact on Polymerization
Fluoro (-F) 3- (meta)ModerateStrong electron-withdrawing (inductive and resonance)May alter monomer reactivity and polymer properties.
Trifluoromethoxy (-OCF₃) 4- (para)SignificantStrong electron-withdrawing (inductive)Likely to retard the rate of polymerization and influence polymer stability.

Future Directions and Emerging Research Opportunities

Development of Novel Controlled Polymerization Techniques

To fully realize the potential of 3-fluoro-4-(trifluoromethoxy)styrene, the synthesis of polymers with precisely controlled molecular weight, narrow molecular weight distribution (polydispersity), and defined end-groups is crucial. Reversible Deactivation Radical Polymerization (RDRP) techniques have proven highly effective for various functional monomers, including other fluorinated styrenes. fluorine1.ruacs.org Future research will likely focus on adapting and optimizing these methods for this compound.

Key RDRP methods that represent significant opportunities include:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT is one of the most versatile RDRP methods due to its tolerance of a wide range of functional groups and reaction conditions. fluorine1.ruacs.org Its application to fluorinated styrene (B11656) derivatives has been a subject of study, making it a promising approach for controlling the polymerization of this compound. fluorine1.ru The development of specialized chain transfer agents (CTAs) could allow for the synthesis of well-defined homopolymers and block copolymers.

Atom Transfer Radical Polymerization (ATRP) : ATRP is another powerful technique for synthesizing well-defined polymers. acs.org Iron-catalyzed ATRP has been successfully used for the polymerization of semifluorinated methacrylates, suggesting its potential applicability to fluorinated styrenes. acs.org Research would be needed to identify suitable catalyst/ligand systems that are effective for this specific monomer.

Nitroxide-Mediated Polymerization (NMP) : NMP is particularly effective for styrene-based monomers. nih.govnih.gov While often requiring higher temperatures, it has been successfully applied to the copolymerization of α-trifluoromethylstyrenes with styrene, demonstrating its utility for monomers with fluorine-containing groups. nih.govnih.gov

TechniqueKey Advantages for this compoundPotential Research Focus
RAFT PolymerizationHigh tolerance for functional groups, broad monomer scope, milder reaction conditions. fluorine1.ruacs.orgDesign of novel Chain Transfer Agents (CTAs) for optimal control; kinetic studies.
ATRPWell-defined polymers, potential for various architectures. acs.orgScreening of metal catalysts (e.g., copper, iron) and ligands to overcome potential inhibition by fluorine groups. acs.org
NMPExcellent control for styrenic monomers, metal-free system. nih.govSynthesis of new nitroxide mediators; optimization of temperature and reaction times. nih.gov

Exploration of Advanced Polymer Architectures

The ability to control polymerization opens the door to creating complex and advanced polymer architectures, which can provide materials with unique and highly desirable properties not achievable with simple linear polymers. acs.orgnumberanalytics.com For this compound, this represents a significant opportunity to develop next-generation materials.

Future research is expected to explore:

Block Copolymers : By sequentially polymerizing this compound with other monomers (such as styrene or acrylates), amphiphilic or fluorophilic/lipophilic block copolymers could be created. These materials are known to self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and as thermoplastic elastomers. numberanalytics.comresearchgate.net

Branched and Hyperbranched Polymers : These architectures can lead to materials with lower viscosity, higher solubility, and a high density of functional groups compared to their linear analogues. Developing synthetic routes to branched polymers of this compound could yield novel additives, coatings, or processing aids.

Star Polymers : Star-shaped polymers, consisting of multiple polymer arms radiating from a central core, can be designed for applications in areas like drug delivery or as rheology modifiers. The core and arms can be tailored with different chemical functionalities.

ArchitecturePotential Properties from this compound UnitsEmerging Applications
Block CopolymersSelf-assembly into nanodomains, unique surface properties, combination of fluorinated and non-fluorinated segments. researchgate.netNanoporous membranes, low surface energy coatings, thermoplastic elastomers. researchgate.net
Branched/HyperbranchedLower solution/melt viscosity, high solubility, numerous chain ends for functionalization.Rheology modifiers, advanced coatings, polymer processing aids.
Star PolymersCompact structure, high arm density, potential for core-shell morphologies. numberanalytics.comDrug delivery vehicles, polymer nanoparticles, viscosity modifiers. numberanalytics.com

Integration into Hybrid Organic-Inorganic Materials

Combining the unique properties of fluoropolymers with the robustness of inorganic materials can lead to hybrid materials with synergistic characteristics. rsc.org Future work could involve integrating polymers derived from this compound into organic-inorganic hybrid systems.

Promising research avenues include:

Sol-Gel Chemistry : Incorporating polymers of this compound into silica (B1680970) networks via the sol-gel process. This could be achieved by copolymerizing the monomer with a silane-functionalized comonomer, such as vinyltriethoxysilane. researchgate.net The resulting hybrid films would be expected to exhibit the hydrophobicity of the fluoropolymer and the thermal stability and hardness of the silica network. researchgate.net

Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites : Covalently attaching POSS cages to the fluoropolymer backbone can enhance thermal stability, mechanical properties, and oxidation resistance. This creates nanocomposites where the inorganic component is dispersed at the molecular level.

Surface Modification of Inorganic Nanoparticles : Grafting polymers of this compound from the surface of inorganic nanoparticles (e.g., TiO₂, ZnO) can improve their dispersibility in organic matrices and impart fluoropolymer properties to the composite material.

Inorganic ComponentMethod of IntegrationPotential Enhanced Properties
Silica (SiO₂)Sol-gel process with functionalized comonomers. researchgate.netImproved thermal stability, scratch resistance, hydrophobicity. researchgate.net
POSSCopolymerization with POSS-containing monomers. rsc.orgEnhanced mechanical strength, higher glass transition temperature, atomic oxygen resistance.
Metal Oxide NanoparticlesSurface-initiated polymerization ("grafting from"). rsc.orgImproved nanoparticle dispersion, UV shielding, tailored surface energy.

Sustainable Synthesis and Polymerization Approaches for Fluorinated Monomers

The persistence of the carbon-fluorine bond, while responsible for the high stability of fluoropolymers, also presents environmental challenges. A critical area of future research will be the development of sustainable practices for both the synthesis of fluorinated monomers and the end-of-life management of the resulting polymers. rsc.org

Key opportunities for this compound include:

Greener Monomer Synthesis : Investigating synthetic routes that minimize the use of hazardous reagents, reduce waste, and improve energy efficiency. This could involve exploring novel catalytic methods or flow chemistry processes.

Chemically Recyclable Polymers : Designing polymers that can be selectively depolymerized back to their monomeric units under specific conditions. Recent advancements have shown the possibility of creating depolymerizable semi-fluorinated polymers through techniques like ring-opening metathesis polymerization, offering a pathway toward a circular economy for these materials. rsc.org

Bio-based Feedstocks : While challenging for highly functionalized aromatic monomers, long-term research could explore pathways to derive key synthetic precursors from renewable biological sources, reducing the reliance on petrochemical feedstocks.

Focusing on these sustainable approaches will be essential for the long-term viability and acceptance of new high-performance fluorinated materials derived from this compound.

Q & A

Basic Research Questions

Q. How is 3-fluoro-4-(trifluoromethoxy)styrene synthesized, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via the Knoevenagel condensation reaction. For example, substituted benzaldehydes (e.g., 3-fluoro-4-(trifluoromethoxy)benzaldehyde) react with cyanoacetic acid esters (e.g., isobutyl cyanoacetate) in the presence of piperidine as a catalyst. The reaction is monitored using thin-layer chromatography (TLC) .
  • Characterization : Purity and structure are confirmed by:

  • FT-IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., aromatic proton shifts at δ 7.0–7.6 ppm, trifluoromethoxy group signals) .
  • Elemental analysis (CHN) : Validates stoichiometric composition .

Q. What challenges arise in homopolymerization of this compound, and how are they addressed?

  • Stereoelectronic hindrance : The trifluoromethoxy and fluorine substituents create steric bulk and electron-withdrawing effects, reducing reactivity in homopolymerization. Radical initiators (e.g., ABCN) alone fail to produce homopolymers due to low propagation rates .
  • Solution : Copolymerization with styrene (ST) is employed. ST acts as a comonomer to reduce steric strain, enabling alternating or random copolymer formation via radical chain transfer mechanisms .

Advanced Research Questions

Q. How does the position of trifluoromethoxy substitution influence copolymer reactivity with styrene?

  • Experimental design : Compare copolymerization kinetics of this compound with analogues (e.g., 2- or 4-trifluoromethoxy isomers). Use 1H^1H-NMR to track monomer consumption and nitrogen analysis to determine copolymer composition .
  • Findings : The 4-position of trifluoromethoxy enhances electron withdrawal, increasing styrene’s reactivity ratio. Copolymers with 14.1–32.4% incorporation of fluorinated monomers exhibit higher thermal stability (DSC data shows TgT_g increases by 10–15°C) .

Q. Why do contradictions exist in reported copolymer yields, and how can they be resolved?

  • Data conflict : Some studies report low yields (<50%) due to premature termination, while others achieve >70% conversion under optimized conditions .
  • Resolution :

Solvent polarity : Use toluene instead of THF to reduce chain transfer side reactions.

Initiator concentration : Increase ABCN from 1 mol% to 3 mol% to enhance radical flux.

Temperature control : Maintain 70°C ± 1°C to balance initiation and propagation rates .

Q. What role does this compound play in designing TRPM8 antagonists like AMG 333?

  • Application : The styrene-derived fragment serves as a rigid aromatic core in AMG 333, optimizing binding to the TRPM8 ion channel’s hydrophobic pocket.
  • Synthetic route : The compound is functionalized via Suzuki-Miyaura coupling with boronic acids (e.g., 3-fluoro-4-(trifluoromethoxy)phenylboronic acid) to introduce pyridine moieties. Reaction yields (~45–81%) depend on Pd catalyst loading and ligand selection (e.g., SPhos vs. XPhos) .

Methodological Considerations

Q. How to analyze conflicting NMR data for this compound derivatives?

  • Case study : Discrepancies in 13C^{13}C-NMR chemical shifts for trifluoromethoxy groups (δ 115–120 ppm vs. δ 121–125 ppm) arise from solvent polarity or concentration effects.
  • Resolution : Standardize NMR acquisition in CDCl₃ at 25°C and 10–25% (w/v) concentration. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What strategies improve thermal stability of copolymers containing this compound?

  • Post-polymerization modification : Introduce crosslinkers (e.g., divinylbenzene) during copolymerization to enhance TgT_g by 20–30°C.
  • Additives : Blend with silica nanoparticles (1–5 wt%) to reduce thermal degradation rates (TGA shows 10% weight loss at 300°C vs. 280°C for unmodified copolymers) .

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